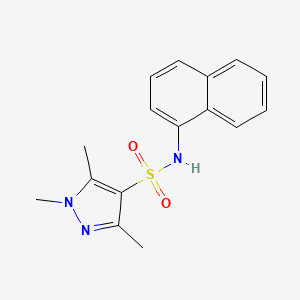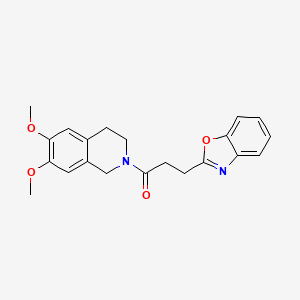![molecular formula C19H23ClN2O4S B7682788 N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline, commonly known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CES is a sulfonamide-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of CES involves the inhibition of various enzymes such as DNA topoisomerase, RNA polymerase, and proteasome. CES has been found to inhibit the activity of DNA topoisomerase by binding to its active site and preventing the cleavage of DNA. It has also been found to inhibit the activity of RNA polymerase by binding to its active site and preventing the transcription of RNA. CES has been found to inhibit the activity of proteasome by binding to its active site and preventing the degradation of proteins.
Biochemical and Physiological Effects:
CES has been found to have various biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells. It has also been found to disrupt the cell membranes of fungi and viruses. CES has been found to inhibit the activity of various enzymes such as DNA topoisomerase, RNA polymerase, and proteasome. It has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
CES has several advantages and limitations for lab experiments. One of the advantages is its broad spectrum of activity against cancer cells, fungi, and viruses. It is also relatively easy to synthesize and has a high yield. However, CES has limitations such as its low solubility in water, which can affect its bioavailability. It is also toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of CES. One of the directions is the development of more efficient synthesis methods that can improve the yield and purity of CES. Another direction is the study of the pharmacokinetics and pharmacodynamics of CES in vivo. This can help in determining the optimal dosage and administration route for CES. The study of the structure-activity relationship of CES can also help in the development of more potent and selective analogs. Finally, the study of the potential side effects and toxicity of CES can help in determining its safety and therapeutic potential.
Conclusion:
CES is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its broad spectrum of activity against cancer cells, fungi, and viruses makes it a promising candidate for further research. However, its low solubility in water and toxicity to normal cells at high concentrations are limitations that need to be addressed. The development of more efficient synthesis methods, the study of the pharmacokinetics and pharmacodynamics of CES in vivo, and the study of the structure-activity relationship of CES are some of the future directions for the study of CES.
Synthesemethoden
The synthesis of CES involves the reaction between 4-chlorophenol and 2-(2-aminoethoxy)ethanol to form 2-(4-chlorophenoxy)ethylamine. This intermediate is then reacted with 4-methyl-3-nitrobenzenesulfonyl chloride to form CES. The yield of this reaction can be improved by using a solvent such as dichloromethane or acetonitrile.
Wissenschaftliche Forschungsanwendungen
CES has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antiviral properties. It has also been studied for its potential use as an insecticide and herbicide. CES has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-15-2-5-17(21-8-11-26-18-6-3-16(20)4-7-18)14-19(15)27(23,24)22-9-12-25-13-10-22/h2-7,14,21H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUUOEJAIYZLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCOC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-3-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)benzenesulfonamide](/img/structure/B7682707.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682715.png)
![2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)

![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)


![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)

